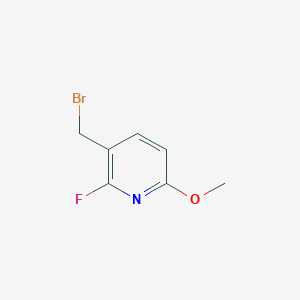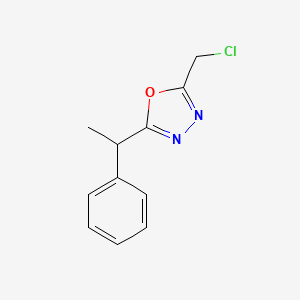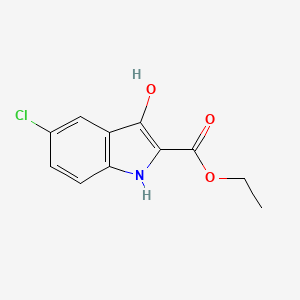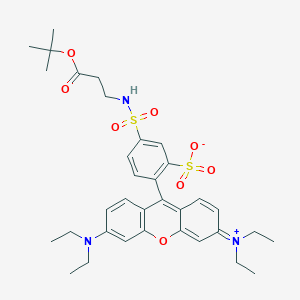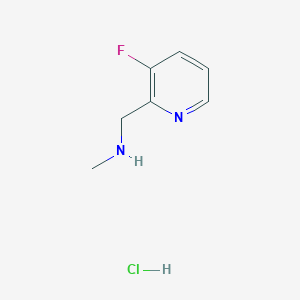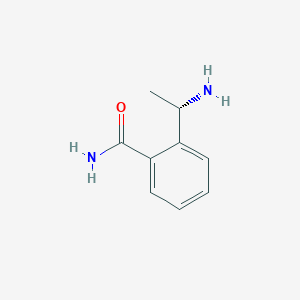
(S)-2-(1-aminoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-aminoethyl)benzamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-(1-aminoethyl)benzamide.
Reaction Conditions: The compound is synthesized through a series of reactions, including amination and acylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
(S)-2-(1-aminoethyl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different biological activity.
N-(2-aminoethyl)benzamide: A structurally similar compound with variations in its chemical properties.
Uniqueness
(S)-2-(1-aminoethyl)benzamide hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzamide |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1 |
InChI Key |
WKUSVOTZRWAGAV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)N)N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


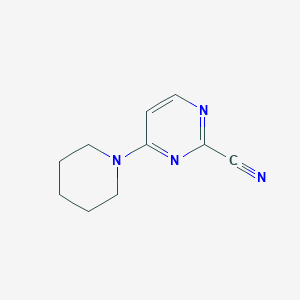
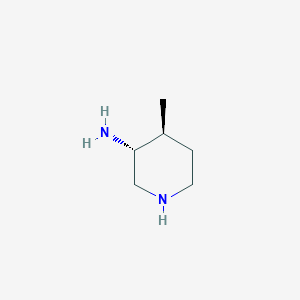
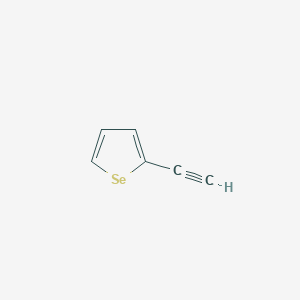

![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
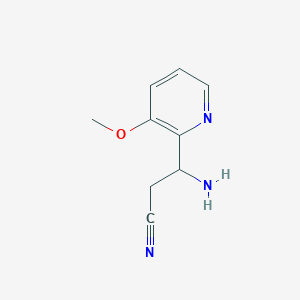
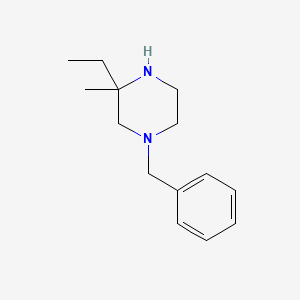
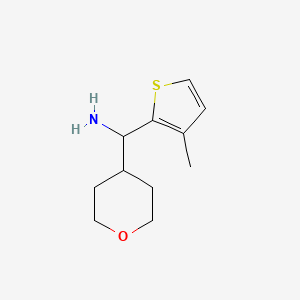
![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)
